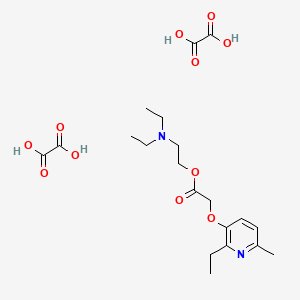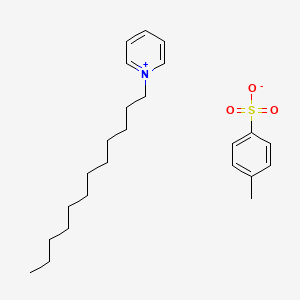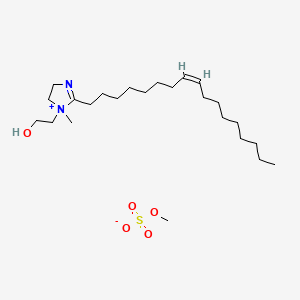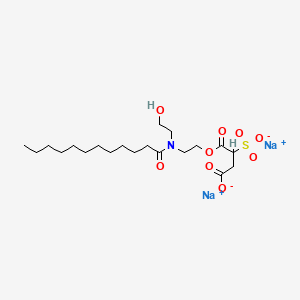
Einecs 219-336-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminocaproic acid is synthesized through the hydrogenation of ε-caprolactam, which is derived from cyclohexanone. The reaction involves the use of hydrogen gas in the presence of a catalyst such as nickel or palladium under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the catalytic hydrogenation of ε-caprolactam. The process involves the use of high-pressure hydrogen gas and a metal catalyst, typically nickel, to achieve the reduction of the lactam ring to form aminocaproic acid.
Chemical Reactions Analysis
Types of Reactions: Aminocaproic acid undergoes several types of chemical reactions, including:
Oxidation: Aminocaproic acid can be oxidized to form ε-caprolactam.
Reduction: The compound can be reduced further to form hexanoic acid.
Substitution: Aminocaproic acid can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like nickel or palladium is commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: ε-Caprolactam
Reduction: Hexanoic acid
Substitution: Various aminocaproic acid derivatives
Scientific Research Applications
Aminocaproic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various polymers and copolymers.
Biology: Employed in studies related to protein structure and function due to its structural similarity to lysine.
Medicine: Used as an antifibrinolytic agent to prevent excessive bleeding during surgeries and in conditions such as hemophilia.
Industry: Utilized in the production of nylon and other synthetic fibers due to its role as a precursor to ε-caprolactam.
Mechanism of Action
Aminocaproic acid exerts its effects by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition of plasmin formation reduces fibrinolysis, leading to the stabilization of blood clots and prevention of excessive bleeding.
Comparison with Similar Compounds
Tranexamic acid: Another antifibrinolytic agent with a similar mechanism of action but with a higher potency.
ε-Caprolactam: A precursor to aminocaproic acid, used in the production of nylon.
Uniqueness: Aminocaproic acid is unique in its balance of efficacy and safety as an antifibrinolytic agent. While tranexamic acid is more potent, aminocaproic acid is preferred in certain clinical settings due to its well-established safety profile and lower risk of adverse effects.
Properties
CAS No. |
2418-90-8 |
|---|---|
Molecular Formula |
C29H39N3O6S |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C17H16N2O6S.C12H23N/c20-16(25-11-12-6-2-1-3-7-12)10-13(17(21)22)18-26-15-9-5-4-8-14(15)19(23)24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,13,18H,10-11H2,(H,21,22);11-13H,1-10H2/t13-;/m0./s1 |
InChI Key |
AANMHCRRPDNWHF-ZOWNYOTGSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)

